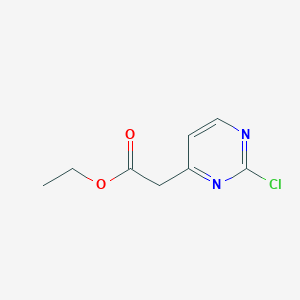

Ethyl 2-(2-chloropyrimidin-4-yl)acetate

Description

Ethyl 2-(2-chloropyrimidin-4-yl)acetate (CAS: 917025-00-4) is a pyrimidine derivative characterized by a chlorinated pyrimidine ring linked to an ethyl acetate group. Its molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol . This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination polymers due to its reactive chlorine atom and ester functionality. Its structural flexibility allows for diverse modifications, making it valuable in heterocyclic chemistry and drug discovery.

Properties

IUPAC Name |

ethyl 2-(2-chloropyrimidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSUZWFHRUMARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chloropyrimidin-4-yl)acetate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction between 2-chloropyrimidine and ethyl acetoacetate. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom in the pyrimidine ring.

Major Products Formed

Hydrolysis: The major products are the corresponding carboxylic acid and ethanol.

Substitution: The major products are the substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(2-chloropyrimidin-4-yl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Molecular Features

The position of chlorine and ester groups on the pyrimidine ring significantly influences physicochemical properties and reactivity. Below is a comparative analysis of Ethyl 2-(2-chloropyrimidin-4-yl)acetate and its analogs:

Table 1: Structural and Molecular Comparison

Physicochemical and Crystallographic Properties

- Crystal Packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (a benzofuran analog) exhibits π-π interactions (3.814 Å spacing) and weak C–H⋯O hydrogen bonds, stabilizing its lattice . In contrast, Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate forms intermolecular C–H⋯O bonds (2.5–2.7 Å) due to its thioether and pyridine moieties .

- Solubility : The introduction of a 4-chlorophenyl group (e.g., in Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate) reduces water solubility but enhances lipid membrane permeability .

Key Research Findings

Synthetic Versatility : this compound’s chlorine atom facilitates diverse functionalizations, including amination, alkoxylation, and metal-catalyzed cross-couplings .

Structural Influence on Bioactivity : Adding a 4-chlorophenyl group (as in ) increases steric hindrance, altering binding affinities in drug-target interactions.

Crystallographic Stability : Weak hydrogen bonds and π-π interactions dominate the solid-state stability of ester-containing pyrimidines, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.